(Diacetoxyiodo)benzene
Overview
Description
Mechanism of Action
- Downstream effects include the conversion of alkenes to diols, oxidative dearomatization, and other regio- and chemoselective transformations .
Biochemical Pathways
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
(Diacetoxyiodo)benzene plays a significant role in biochemical reactions. It is used in conjunction with a catalytic amount of sodium azide in acetonitrile, enabling the oxidative decarboxylation of 2-aryl carboxylic acid into the corresponding aldehydes, ketones, and nitriles
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its role as an oxidizing agent . It is involved in the oxidative decarboxylation of 2-aryl carboxylic acid into the corresponding aldehydes, ketones, and nitriles
Preparation Methods
(Diacetoxyiodo)benzene can be synthesized through several methods. Historically, it was first prepared by Conrad Willgerodt in 1892 by reacting iodobenzene with a mixture of acetic acid and peracetic acid: [ \text{C}_6\text{H}_5\text{I} + \text{CH}_3\text{CO}_3\text{H} + \text{CH}_3\text{CO}_2\text{H} \rightarrow \text{C}_6\text{H}_5\text{I}(\text{O}_2\text{CCH}_3)_2 + \text{H}_2\text{O} ] This method involves dissolving iodosylbenzene in hot acetic acid .
Chemical Reactions Analysis
(Diacetoxyiodo)benzene undergoes various types of reactions, including:
Oxidation: It efficiently oxidizes C-H bonds in benzylic acetals without the need for costly metal catalysts.
Substitution: It is used in regioselective halocyclization of unfunctionalized olefins, enabling the synthesis of cyclic organic structures.
Reagents and Conditions: Common reagents include iodine and iron dust, and conditions often involve microwave irradiation to enhance reaction speed and effectiveness.
Major Products: Products include 2-acetoxy-1,3-dioxolanes and 1,2-bifunctional cyclic skeletons.
Scientific Research Applications
(Diacetoxyiodo)benzene has numerous applications in scientific research:
Comparison with Similar Compounds
(Diacetoxyiodo)benzene is compared with other hypervalent iodine compounds such as:
Phenyliodine(III) bis(trifluoroacetate): Similar in its oxidizing properties but differs in the functional groups attached to the iodine atom.
Iodosobenzene: Another hypervalent iodine compound used for similar oxidation reactions but with different reactivity and selectivity.
Dess-Martin periodinane: Known for its use in mild oxidation reactions, but this compound is preferred for its environmental friendliness and efficiency.
This compound stands out due to its versatility, mild reaction conditions, and environmental benefits, making it a valuable reagent in both academic and industrial settings.
Properties
IUPAC Name |
[acetyloxy(phenyl)-λ3-iodanyl] acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO4/c1-8(12)14-11(15-9(2)13)10-6-4-3-5-7-10/h3-7H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIKORITPGTTGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OI(C1=CC=CC=C1)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062929 | |
Record name | Iodobenzene diacetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0062929 | |
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Molecular Weight |
322.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White or pale yellow powder; [Alfa Aesar MSDS] | |
Record name | Iodobenzene diacetate | |
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CAS No. |
3240-34-4 | |
Record name | Iodobenzene diacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3240-34-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Phenyliodosodiacetate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003240344 | |
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Record name | (Diacetoxyiodo)benzene | |
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Record name | Iodine, bis(acetato-.kappa.O)phenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Iodobenzene diacetate | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bis(acetato-O)phenyliodine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.826 | |
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Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does (diacetoxyiodo)benzene facilitate oxidative transformations?
A1: this compound acts as a potent oxidant by readily donating its electrophilic iodine(III) center to electron-rich substrates. [, , , , , , , , , ] This interaction leads to the formation of intermediate species, often involving ligand exchange or electron transfer, ultimately facilitating various oxidative transformations.
Q2: Can you provide specific examples of reactions where this compound's oxidative power is crucial?
A2: Certainly! this compound has proven effective in:
- Oxidative Cleavage: It cleaves vicinal diols into aldehydes, [] and facilitates C–O and C–C bond cleavage in lignin model compounds. []
- Oxidative Cyclization: It enables the synthesis of 1,2,4-triazole derivatives, [] oxazolines, and oxazines from aldehydes. []
- Oxidative Rearrangement: It promotes the synthesis of thiadiazole N-nucleosides. []
Q3: What is the molecular formula and weight of this compound?
A3: this compound is represented by the molecular formula C10H11IO4 and has a molecular weight of 322.15 g/mol. []
Q4: How does this compound perform under different reaction conditions?
A4: this compound demonstrates versatility across a range of conditions:
- Solvent Tolerance: It functions effectively in various solvents including dichloromethane, acetonitrile, toluene, and methanol. [, , , , , , ]
- Temperature Range: Reactions are often conducted at room temperature, showcasing its mild reactivity, although some transformations benefit from heating. [, , , , , ]
Q5: Has a solid-supported version of this compound been developed?
A5: Yes, researchers have successfully synthesized poly[4-(diacetoxyiodo)styrene], a polystyrene-supported derivative. [] This immobilized form offers advantages like simplified reaction workup and potential for reagent recycling.
Q6: Can this compound act as a catalyst, or is it always used stoichiometrically?
A6: While commonly employed stoichiometrically, research indicates this compound can function catalytically in certain reactions, such as the synthesis of biscoumarin derivatives. []
Q7: How does this compound compare to other oxidants in terms of selectivity?
A7: this compound often exhibits remarkable selectivity, particularly in:
- Chemoselectivity: It can oxidize alcohols in the presence of other oxidizable groups. []
- Regioselectivity: In the halocyclization of olefins, this compound promotes regioselective ring formation. []
- Stereoselectivity: It enables the stereoselective synthesis of enol acetates from alkenylboronates. []
Q8: What analytical techniques are typically employed to monitor reactions involving this compound?
A8: Researchers commonly utilize techniques such as:
- NMR Spectroscopy: To monitor reaction progress and characterize product structures. [, ]
- Chromatography: Thin-layer chromatography (TLC) and column chromatography are crucial for reaction monitoring and product purification. [, , ]
Q9: Are there any alternatives to this compound for similar transformations?
A9: Yes, several other hypervalent iodine reagents exist, each with its own reactivity and selectivity profile. Examples include:
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